Balanced Dual-Action Potency: HBsAg vs. HBV DNA Suppression Compared to HBV-IN-24
HBV-IN-12 demonstrates a closely aligned dual-inhibition profile for HBsAg and HBV DNA, unlike the significant potency differential observed in some next-generation analogs. Its EC50 ranges for HBsAg (0.001-0.05 μM) and HBV DNA (0.001-0.02 μM) are both in the low nanomolar range, representing a maximum ~2.5x difference between median targets . In contrast, HBV-IN-24 displays a >7-fold potency gap between its HBV DNA (EC50 0.6 nM) and HBeAg (EC50 4.6 nM) suppression . This distinction is critical for researchers seeking a balanced multi-parameter reduction rather than a single-target optimized response.
| Evidence Dimension | Balanced Dual Inhibition (HBsAg vs. HBV DNA) |
|---|---|
| Target Compound Data | HBV-IN-12: HBsAg EC50 = 0.001-0.05 μM; HBV DNA EC50 = 0.001-0.02 μM |
| Comparator Or Baseline | HBV-IN-24: HBV DNA/HBsAg EC50 = 0.6 nM; HBeAg EC50 = 4.6 nM |
| Quantified Difference | HBV-IN-12 maintains <3x variance between targets, whereas HBV-IN-24 exhibits >7x variance between targets (0.6 nM vs. 4.6 nM). |
| Conditions | In vitro cellular assays for HBsAg/HBV DNA secretion/replication. |
Why This Matters
Procurement of HBV-IN-12 is essential for experimental systems requiring simultaneous, non-skewed suppression of HBsAg and viral replication, ensuring consistent pharmacodynamic readouts.
